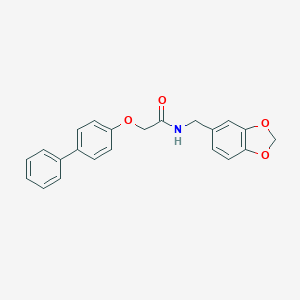![molecular formula C21H28N4 B367755 1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine CAS No. 489422-14-2](/img/structure/B367755.png)
1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine is a complex organic compound that features a piperazine ring substituted with phenyl and pyridinylmethyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylpiperazine: A simpler analogue featuring a phenyl group bound to a piperazine ring.
Diphenylpiperazine: Contains two phenyl groups attached to the piperazine ring.
Pyridinylpiperazine: Features a pyridinyl group attached to the piperazine ring.
Uniqueness
1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine is unique due to the presence of both phenyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
489422-14-2 |
|---|---|
Molekularformel |
C21H28N4 |
Molekulargewicht |
336.5g/mol |
IUPAC-Name |
1-phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-2-7-20(8-3-1)24-14-16-25(17-15-24)21-9-12-23(13-10-21)18-19-6-4-5-11-22-19/h1-8,11,21H,9-10,12-18H2 |
InChI-Schlüssel |
RGRNCNJQNHRSLD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=N4 |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B367739.png)
![1-(2-Methoxyphenyl)-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine](/img/structure/B367740.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B367786.png)
![1-(Diphenylacetyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B367792.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B367794.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B367796.png)
![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B367798.png)
![1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B367802.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B367803.png)
![(4-Fluorophenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B367804.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B367808.png)
![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B367813.png)
![(3,5-Dimethoxy-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367815.png)
